2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

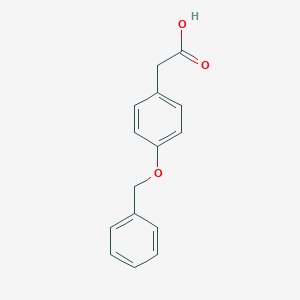

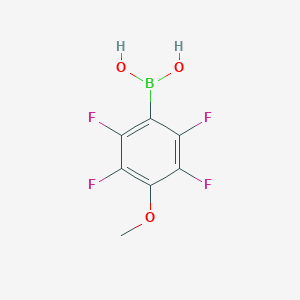

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid, also known as DNS-Neu5Ac, is a sialic acid derivative that has been widely used in scientific research due to its unique properties.

作用機序

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid acts as a competitive inhibitor of sialyltransferases, which are enzymes that transfer sialic acid to glycoproteins and glycolipids. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid competes with the natural substrate, Neu5Ac, for the binding site of sialyltransferases. By inhibiting sialyltransferases, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can modulate the expression of sialylated glycans on cell surfaces.

生化学的および生理学的効果

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been shown to modulate cell adhesion, migration, and invasion by regulating the expression of sialylated glycans on cell surfaces. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also modulate the immune response by inhibiting the binding of sialylated glycans to immune receptors, such as siglecs. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been used to study the role of sialylation in cancer metastasis, inflammation, and viral infection.

実験室実験の利点と制限

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily labeled with fluorescent dyes. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid is a specific inhibitor of sialyltransferases and can be used to modulate the expression of sialylated glycans on cell surfaces. However, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has some limitations. It is a synthetic compound that may not fully mimic the natural substrate, Neu5Ac. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid may also have off-target effects on other enzymes or proteins.

将来の方向性

There are several future directions for research on 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. One direction is to study the role of sialylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid analogs that can selectively inhibit specific sialyltransferases or have improved pharmacokinetic properties. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialylation in host-pathogen interactions and develop new therapeutics for viral infections.

合成法

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis starts with the protection of the carboxyl group of Neu5Ac with an acetyl group, followed by the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The amino group is then protected with a dansyl group. The protected Neu5Ac is then coupled with 4-aminophenylthiol to form 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. The final product is purified through column chromatography.

科学的研究の応用

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been widely used as a tool in glycobiology research. It can be used to study the binding of sialic acid to various proteins, such as lectins, antibodies, and viruses. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialic acid in cell signaling, immune response, and pathogenesis of diseases. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be labeled with fluorescent dyes, such as FITC or Cy5, to enable visualization and quantification of sialic acid binding.

特性

CAS番号 |

141303-70-0 |

|---|---|

製品名 |

2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid |

分子式 |

C29H35N3O10S2 |

分子量 |

649.7 g/mol |

IUPAC名 |

(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |

InChIキー |

YRNBBVVAZPSEKQ-DWHFJZGISA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |

その他のCAS番号 |

141303-70-0 |

同義語 |

2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)